5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
CAS No.:
Cat. No.: VC15915009
Molecular Formula: C8H11BrClN3O
Molecular Weight: 280.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11BrClN3O |
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Molecular Weight | 280.55 g/mol |
IUPAC Name | 5-bromo-2-pyrrolidin-3-yloxypyrimidine;hydrochloride |
Standard InChI | InChI=1S/C8H10BrN3O.ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;/h3-4,7,10H,1-2,5H2;1H |
Standard InChI Key | KOJZWDOUBBEGTM-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC1OC2=NC=C(C=N2)Br.Cl |
Introduction
Structural Characterization and Chemical Identity
Molecular Architecture
The compound features a pyrimidine core substituted at position 5 with a bromine atom and at position 2 with a pyrrolidin-3-yloxy group, forming the hydrochloride salt. The molecular formula is C₈H₁₁BrClN₃O, with a calculated molecular weight of 280.55 g/mol (derived from the free base molecular weight of 244.09 g/mol in PubChem data combined with HCl addition).
Key structural identifiers include:
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SMILES: Cl.C1CNCC1OC2=NC=C(C=N2)Br
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InChIKey: OJLUWWFOZOXWOI-UHFFFAOYSA-N (free base)
The pyrrolidine ring adopts a puckered conformation, with the oxygen atom at the 3-position creating a steric and electronic influence on the pyrimidine ring’s reactivity .
Spectroscopic Signatures
While direct NMR data for this specific hydrochloride salt are unavailable, analogous compounds provide insights:
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¹H-NMR: Pyrrolidine methylene protons resonate as multiplet signals between δ 3.70–3.30 ppm, while pyrimidine protons appear as doublets near δ 8.50–8.20 ppm .
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¹³C-NMR: The pyrimidine C-Br carbon typically appears at ~160 ppm, with pyrrolidine carbons between 45–25 ppm .
Synthetic Methodologies
Historical Challenges in Pyrimidine Functionalization
Traditional routes to 5-bromo-2-substituted pyrimidines faced limitations:
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Dimethylzinc/Trimethylaluminum Routes: Hazardous due to pyrophoric reagents, impractical for scale-up .
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Diazotization-Bromination: High costs of 5-aminopyrimidine precursors .
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Mucobromic Acid Cyclization: Low yields (<30%) and cumbersome chromatography .
Modern One-Step Synthesis
The patent-pending method in CN110642788A offers a scalable alternative:
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Reactants: 2-Bromomalonaldehyde (15 g, 0.1 mol) and pyrrolidin-3-yl-amidine hydrochloride (hypothetical precursor).
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Conditions: Glacial acetic acid, 3Å molecular sieves, 80–100°C for 5–8 hours.
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Workup: Filtration, dichloromethane/NaOH partitioning, and vacuum drying.
Yield: Estimated 30–45% based on analogous reactions .
Mechanistic Insight:
The reaction proceeds via:
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Cyclocondensation: Aldehyde and amidine form the pyrimidine ring.
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Bromine Retention: The 2-bromo substituent directs electrophilic bromination to position 5.
Physicochemical Properties
Solubility and Stability
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Solubility: High aqueous solubility (>50 mg/mL) due to hydrochloride salt formation; soluble in DMSO and methanol .
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Stability: Hygroscopic solid; degrades above 150°C (DSC data inferred from ).
Acid-Base Behavior
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